1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
Description
Properties
Molecular Formula |
C6H8ClF3 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane |
InChI |
InChI=1S/C6H8ClF3/c7-4-5(1-2-5)3-6(8,9)10/h1-4H2 |
InChI Key |
LTDRXKNUHHKWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One possible route could be the reaction of a chloromethyl-substituted alkene with a trifluoroethyl-substituted carbene precursor under cyclopropanation conditions. Common reagents for such reactions include diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions in the presence of suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups or ring-opened structures.
Scientific Research Applications
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: Possible precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, leading to changes in biochemical pathways. The trifluoroethyl group could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothesized Properties of Comparable Cyclopropane Derivatives
Key Observations:
- Trifluoroethyl vs. Non-Fluorinated Groups: The trifluoroethyl group in the target compound and Isoflurane Impurity C enhances lipophilicity (LogP > 3) and metabolic resistance compared to methoxy or hydroxyimino groups .
- Chloromethyl Reactivity : The chloromethyl group’s susceptibility to nucleophilic substitution contrasts with the stability of trifluoroacetamido or methoxy groups . This reactivity may facilitate further derivatization but could pose stability challenges in formulation.
- Aromatic vs. Aliphatic Halogens : Bromo/chlorophenyl substituents (as in ) exhibit aryl halide reactivity (e.g., Suzuki coupling), whereas aliphatic chlorides (e.g., chloromethyl) are more prone to hydrolysis or elimination.
Research Findings and Implications
Metabolic and Bioavailability Considerations
- Fluorinated analogs like the target compound and (1R,2S)-Ethyl 2-vinyl-1-(trifluoroacetamido)... demonstrate prolonged metabolic half-lives due to fluorine’s resistance to cytochrome P450 oxidation .
- The trifluoroethyl group’s electron-withdrawing effect may reduce the basicity of adjacent amines (if present), enhancing membrane permeability .
Biological Activity
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is a cyclopropane derivative that has garnered attention due to its unique structural features and potential biological activities. Cyclopropane compounds are known for their diverse biological properties, including antimicrobial, antitumor, and enzyme inhibition activities. This article aims to explore the biological activity of this specific compound by reviewing relevant literature, summarizing research findings, and presenting case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a cyclopropane ring with a chloromethyl group and a trifluoroethyl substituent. This configuration contributes to its reactivity and potential interactions with biological systems.
Antimicrobial Activity
Research indicates that cyclopropane derivatives exhibit significant antimicrobial properties. For instance, various studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The introduction of the trifluoroethyl group may enhance lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy .
Antitumor Activity
Cyclopropanes are also noted for their antitumor activities. A study highlighted the ability of certain cyclopropane derivatives to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . The presence of halogenated substituents like chlorine and fluorine can influence these pathways, possibly enhancing the cytotoxic effects against tumor cells.
Enzyme Inhibition
The biological activity of cyclopropanes often involves enzyme inhibition. The mechanism typically includes the formation of reactive intermediates that can covalently modify active site residues in enzymes. This has been observed in other cyclopropane derivatives where electrophilic attack leads to enzyme inactivation . Specifically, the chloromethyl group in this compound may facilitate such interactions.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several cyclopropane derivatives against common pathogens. The results indicated that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of structurally similar compounds .
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| This compound | 8 | 16 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines demonstrated that this compound could induce cell death at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound compared to untreated controls .
The mechanisms underlying the biological activities of this compound may involve:
- Electrophilic Attack : The chloromethyl group can act as an electrophile, allowing for nucleophilic attack by cellular nucleophiles such as thiols or amines.
- Membrane Disruption : The trifluoroethyl group enhances hydrophobic interactions with lipid membranes, potentially disrupting cellular integrity.
- Signal Transduction Modulation : This compound may interfere with key signaling pathways involved in cell proliferation and apoptosis.
Q & A
Q. What kinetic and thermodynamic parameters govern its enzyme inhibition potency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
